molecular formula C19H20BNO2 B15252249 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15252249
M. Wt: 305.2 g/mol
InChI Key: UVQBKKCHQUDPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl core substituted with a dioxaborolane group and a carbonitrile group. This compound is of significant interest in organic chemistry due to its versatile applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group is often achieved through a borylation reaction. This can be done using a palladium catalyst to facilitate the formation of the boronate ester.

    Nitrile Introduction: The carbonitrile group can be introduced through a substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a nitrile group.

Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include boronic acids, amines, and coupled biphenyl derivatives.

Scientific Research Applications

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile exerts its effects involves the interaction of its functional groups with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar compounds to 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile include:

    Phenylboronic Acid Pinacol Ester: This compound shares the dioxaborolane group but lacks the biphenyl and nitrile groups, making it less versatile in certain applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring, providing different electronic properties and reactivity compared to the biphenyl core.

The uniqueness of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications.

Properties

Molecular Formula

C19H20BNO2

Molecular Weight

305.2 g/mol

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-10-8-15(9-11-17)16-7-5-6-14(12-16)13-21/h5-12H,1-4H3

InChI Key

UVQBKKCHQUDPJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.